An In-depth Technical Guide to the Molecular Mechanisms of Benzazepinone-Based Compounds
An In-depth Technical Guide to the Molecular Mechanisms of Benzazepinone-Based Compounds
A Note on 7-Fluoro-1,5-dihydro-1-benzazepin-2-one: An extensive review of current scientific literature and chemical databases reveals a lack of specific information regarding the molecular mechanism of action for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one. To provide a valuable and scientifically grounded resource for researchers, this guide will instead focus on the broader class of compounds containing the benzazepinone core. This versatile scaffold is a key component in a variety of pharmacologically active agents with well-characterized mechanisms of action.
Introduction: The Benzazepinone Scaffold in Drug Discovery
The benzazepinone core, a seven-membered heterocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry.[1][2] Its unique three-dimensional conformation allows for the presentation of various substituents in precise spatial orientations, enabling interaction with a wide range of biological targets. This has led to the development of benzazepinone-containing drugs with diverse therapeutic applications, including cardiovascular diseases, neurological disorders, and metabolic conditions.[1] This guide will delve into the primary molecular mechanisms through which these compounds exert their pharmacological effects.
Antagonism of Vasopressin Receptors
A prominent class of benzazepinone-based drugs, known as "vaptans," function as antagonists of vasopressin receptors.[3][4] These G-protein coupled receptors (GPCRs) are crucial for regulating water and electrolyte balance.[5]
Mechanism of Action
Vaptans, such as Mozavaptan and Tolvaptan, are competitive antagonists at the vasopressin V2 receptor, primarily located in the renal collecting ducts.[5][6] By blocking the binding of the endogenous hormone arginine vasopressin (AVP), these drugs inhibit the signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[4] This results in a decrease in water reabsorption by the kidneys, leading to an increase in free water excretion, a process known as aquaresis.[3]
Signaling Pathway: Vasopressin V2 Receptor Antagonism
Caption: Antagonism of the Vasopressin V2 Receptor by Benzazepinone Derivatives.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a novel benzazepinone compound for the human vasopressin V2 receptor.
Methodology:
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Membrane Preparation: Culture a stable cell line overexpressing the human V2 receptor (e.g., HEK293-hV2R). Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.
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Assay Setup: In a 96-well plate, combine membrane preparations with a fixed concentration of a radiolabeled V2 receptor antagonist (e.g., [3H]-Tolvaptan).
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Competition: Add increasing concentrations of the unlabeled test benzazepinone compound.
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Incubation: Incubate the mixture at a controlled temperature to allow binding to reach equilibrium.
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Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Modulation of Ion Channels
Certain benzazepinone derivatives have been developed as modulators of ion channels, particularly calcium and sodium channels, playing a role in cardiovascular and neurological functions.
L-type Calcium Channel Blockade
Some benzazepinones, structurally related to diltiazem, act as L-type calcium channel blockers.[7][8] These compounds bind to the alpha-1 subunit of the channel, primarily in cardiac and smooth muscle cells.[9] By inhibiting the influx of calcium ions, they induce vasodilation and have a negative inotropic and chronotropic effect on the heart, making them effective antihypertensive agents.[10]
Sodium Channel Inhibition
More recently, benzazepinone-based compounds have been investigated as inhibitors of voltage-gated sodium channels (Nav).[11] Selective inhibition of specific Nav subtypes (e.g., Nav1.7, Nav1.8) is a promising strategy for the development of novel analgesics.[11] These compounds typically exhibit state-dependent binding, preferentially interacting with the inactivated state of the channel, thereby reducing neuronal excitability in pathological pain states.
Experimental Workflow: Ion Channel Electrophysiology
Caption: Workflow for Assessing Benzazepinone Activity on Voltage-Gated Ion Channels.
Enzyme Inhibition
The benzazepinone scaffold has also been utilized to design inhibitors of various enzymes, demonstrating its versatility in targeting different active sites.
Glycogen Phosphorylase Inhibition
A series of benzazepinone derivatives have been identified as potent inhibitors of glycogen phosphorylase (GP), a key enzyme in glycogenolysis.[12] By inhibiting GP, these compounds can reduce hepatic glucose output, representing a potential therapeutic approach for type 2 diabetes.[12] Molecular docking studies suggest these compounds bind at the allosteric inhibitor site of the enzyme.[12]
Inhibition of Apoptosis Proteins (IAPs)
Benzazepinone and benzoxazepinone derivatives have been developed as antagonists of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting the second baculovirus IAP repeat (BIR2) domain of XIAP.[13] By disrupting the interaction between XIAP and caspases, these compounds can promote apoptosis in cancer cells, making them potential anticancer agents.[13]
Quantitative Data Summary
| Compound Class | Target | Representative Compound | Affinity/Potency | Reference |
| Vaptans | Vasopressin V2 Receptor | Mozavaptan | IC50 = 14 nM | [6] |
| Vaptans | Vasopressin V2 Receptor | Tolvaptan | IC50 = 3 nM | [6] |
| GP Inhibitors | Glycogen Phosphorylase a | Compound 5d | IC50 = 0.25 µM | [12] |
Conclusion and Future Directions
The benzazepinone scaffold continues to be a rich source of novel therapeutic agents. Its structural diversity allows for the fine-tuning of pharmacological activity against a wide array of biological targets. While the specific molecular mechanism of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one remains to be elucidated, the established pharmacology of related compounds suggests potential activities as a receptor antagonist, ion channel modulator, or enzyme inhibitor. Future research, employing the experimental methodologies outlined in this guide, will be crucial in characterizing its biological profile and therapeutic potential. The strategic incorporation of fluorine atoms can significantly modulate a compound's metabolic stability and binding affinity, suggesting that fluorinated benzazepinones are a promising area for further investigation.[14][15]
References
- Shah, J. H., Hindupur, R. M., & Hari, N. (Year not available). Pharmacological and Biological Activities of Benzazepines: An Overview. Bentham Science.
- Kim, B. K., et al. (1992). Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site. Journal of Medicinal Chemistry, 35(4), 756-72.
- Kim, B. K., et al. (1992). Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. Journal of Medicinal Chemistry, 35(4), 756-72.
- Kim, B. K., et al. (Year not available). 1-Benzazepin-2-one calcium channel blockers--VI. Receptor-binding model and possible relationship to desmethoxyverapamil. PubMed.
- Reiffen, M., et al. (Year not available). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties. PubMed.
- MedChemExpress. (n.d.). Vasopressin Receptor | Antagonists Agonists. MedChemExpress.
- ACS Publications. (n.d.). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a new class of compounds exerting antiischemic properties. Journal of Medicinal Chemistry.
- Budriesi, R., et al. (1995). Synthesis and Pharmacological Characterization of Some Benzazepinone Derivatives. Arzneimittelforschung, 45(3), 234-9.
- Selleck Chemicals. (n.d.). Vasopressin Receptor. Selleck Chemicals.
- ACS Publications. (2009). Rational Design and Synthesis of Potent Dibenzazepine Motifs as β-Secretase Inhibitors. Journal of Medicinal Chemistry.
- PMC. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. PMC.
- Wang, Y., et al. (2021). Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors with potent activity. Future Medicinal Chemistry, 13(10), 897-909.
- Hennessy, E. J., et al. (2013). Benzazepinones and Benzoxazepinones as Antagonists of Inhibitor of Apoptosis Proteins (IAPs) Selective for the Second Baculovirus IAP Repeat (BIR2) Domain. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). 1-Benzazepin-2-one Nav1 inhibitors. The structures of two...
- Greenberg, M. J. (2006). Vasopressin receptor antagonists.
- Gheorghiade, M., et al. (2008). Therapeutic potential of vasopressin-receptor antagonists in heart failure.
- Hayashi, H., et al. (2022).
- SCIRP. (n.d.). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. SCIRP.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Benzazepin-2-one calcium channel blockers--VI. Receptor-binding model and possible relationship to desmethoxyverapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological characterization of some benzazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors with potent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simulations provide map to treasure trove of fluorinated compounds | Hokkaido University [global.hokudai.ac.jp]
- 15. Biological Evaluation of a Novel 2’-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor [scirp.org]
